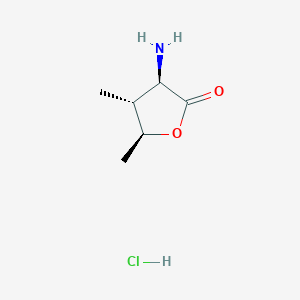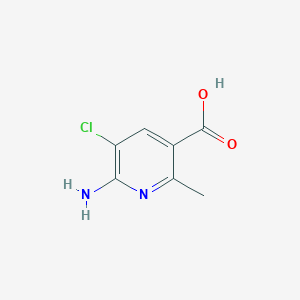
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H5BrF3NO4 It is a derivative of benzyl alcohol, featuring bromine, nitro, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethoxy)benzyl alcohol followed by bromination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Bromination is then performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 3-Bromo-5-nitro-4-(trifluoromethoxy)benzaldehyde, 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
Reduction: 3-Bromo-5-amino-4-(trifluoromethoxy)benzyl alcohol
Substitution: 3-Azido-5-nitro-4-(trifluoromethoxy)benzyl alcohol, 3-Cyano-5-nitro-4-(trifluoromethoxy)benzyl alcohol
Scientific Research Applications
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethoxy)benzyl alcohol
- 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Uniqueness
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H5BrF3NO4 |
|---|---|
Molecular Weight |
316.03 g/mol |
IUPAC Name |
[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2 |
InChI Key |
OSUUQGXNVNLAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


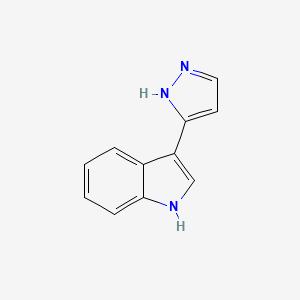
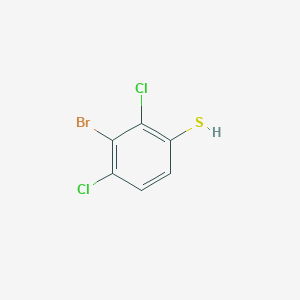
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
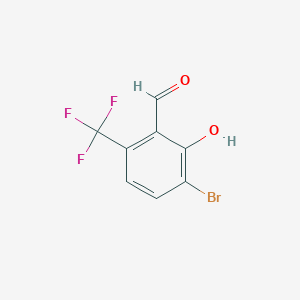
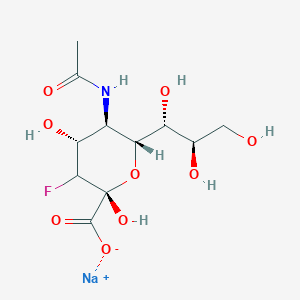
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
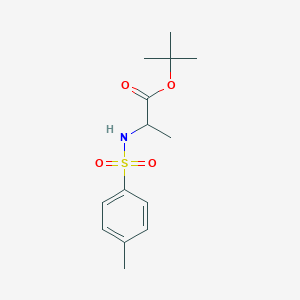

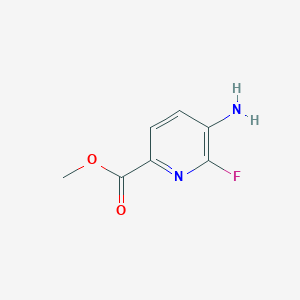
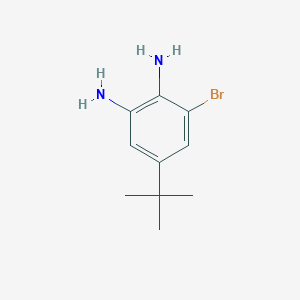
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
